4-(3-bromothien-2-yl)benzoic acid
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Overview
Description
4-(3-bromothien-2-yl)benzoic acid is an organic compound with the chemical formula C11H7BrO2S. It belongs to the class of benzoic acids and is characterized by the presence of a bromothiophene moiety attached to a benzoic acid core. This compound is commonly used in various fields of research due to its unique chemical properties.
Mechanism of Action
Target of Action
It is often used as a reagent in the suzuki–miyaura cross-coupling reaction , which suggests that its primary targets could be various organoboron compounds used in this reaction.
Mode of Action
The mode of action of 4-(3-Bromothiophen-2-yl)benzoic acid is likely related to its role in the Suzuki–Miyaura cross-coupling reaction . In this reaction, the compound may interact with a palladium catalyst and an organoboron compound to form a new carbon-carbon bond
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction, in which 4-(3-Bromothiophen-2-yl)benzoic acid is used, is a key biochemical pathway . This reaction is widely applied in organic synthesis for the formation of carbon-carbon bonds . The downstream effects of this reaction depend on the specific organoboron compounds used and the desired end product.
Result of Action
The primary result of the action of 4-(3-Bromothiophen-2-yl)benzoic acid is the formation of a new carbon-carbon bond via the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide variety of organic compounds, depending on the specific organoboron compounds used.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-bromothien-2-yl)benzoic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The general reaction conditions include:
Reagents: Aryl halide (such as 3-bromothiophene), organoboron compound (such as phenylboronic acid), palladium catalyst (such as Pd(PPh3)4), and a base (such as K2CO3).
Solvent: A polar aprotic solvent like DMF (dimethylformamide) or toluene.
Temperature: Typically around 80-100°C.
Time: The reaction usually proceeds for several hours until completion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves bulk manufacturing and sourcing of raw materials, followed by the optimization of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-(3-bromothien-2-yl)benzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the thiophene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or borane (BH3).
Major Products
Substitution: Formation of various substituted thiophenes.
Oxidation: Formation of thiophene sulfoxides or sulfones.
Reduction: Formation of benzyl alcohol or benzaldehyde derivatives.
Scientific Research Applications
4-(3-bromothien-2-yl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Comparison with Similar Compounds
Similar Compounds
4-(3-Bromothiophen-2-yl)acrylic acid: Similar structure but with an acrylic acid moiety instead of a benzoic acid.
4-(3-Bromothiophen-2-yl)phenol: Similar structure but with a phenol group instead of a carboxylic acid.
4-(3-Bromothiophen-2-yl)benzaldehyde: Similar structure but with an aldehyde group instead of a carboxylic acid.
Uniqueness
4-(3-bromothien-2-yl)benzoic acid is unique due to its combination of a bromothiophene moiety and a benzoic acid core. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
4-(3-bromothiophen-2-yl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrO2S/c12-9-5-6-15-10(9)7-1-3-8(4-2-7)11(13)14/h1-6H,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAOAWGITQLHUFM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=CS2)Br)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70640452 |
Source
|
Record name | 4-(3-Bromothiophen-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70640452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
930111-09-4 |
Source
|
Record name | 4-(3-Bromothiophen-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70640452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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